

An In-depth Technical Guide to Sodium trifluoroacetate-13C2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium trifluoroacetate-13C2**

Cat. No.: **B586808**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, applications, and analytical methodologies related to **Sodium trifluoroacetate-13C2**. This isotopically labeled compound is a critical tool in various research and development sectors, particularly in studies requiring precise quantification and tracing.

Core Chemical and Physical Properties

Sodium trifluoroacetate-13C2 is the sodium salt of trifluoroacetic acid, where both carbon atoms are the stable heavy isotope, carbon-13.[1][2] This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart, trifluoroacetic acid (TFA).[2][3] TFA and its salts are of interest in environmental analysis, particularly concerning per- and polyfluoroalkyl substances (PFAS), as well as in pharmaceutical and agricultural applications.[1][3]

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For **Sodium trifluoroacetate-13C2**, the formula is $^{13}\text{C}_2\text{F}_3\text{NaO}_2$.[4][5] The calculation is based on the specific isotopes of each element.

Component	Element	Quantity	Isotopic Mass (amu)	Total Mass (amu)
Carbon-13	Carbon	2	13.003355[6][7]	26.00671
Fluorine	Fluorine	3	18.998403[8][9]	56.995209
Sodium	Sodium	1	22.989770[10] [11]	22.989770
Oxygen	Oxygen	2	15.994915[12]	31.98983
	Calculated			
Total	Molecular Weight:	137.981519		

Note: The commonly cited molecular weight is often rounded to 137.99 g/mol .[1][3][4][5][13]

Property	Value
Chemical Formula	$^{13}\text{C}_2\text{F}_3\text{NaO}_2$ [4][13]
Appearance	White powder[13]
Melting Point	>235 °C[13]
Purity	>95% (HPLC)[4]
CAS Number	1794767-05-7[1][4]
Synonyms	Trifluoroacetic Acid-13C2 Sodium Salt, Sodium Trifluoromethanecarboxylate-13C2[1][5]

Experimental Protocols and Applications

The primary application of **Sodium trifluoroacetate-13C2** is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished and used for accurate quantification, correcting for variations in sample preparation and instrument response.

This protocol outlines a typical workflow for using **Sodium trifluoroacetate-13C2** to quantify trace levels of trifluoroacetate (TFA) in environmental water samples.

1. Materials and Reagents:

- **Sodium trifluoroacetate-13C2** (Internal Standard, IS)
- Unlabeled Sodium trifluoroacetate (Calibration Standard)
- Methanol (LC-MS Grade)
- Ultrapure Water (18.2 MΩ·cm)
- Sample collection vials
- Autosampler vials

2. Preparation of Stock Solutions:

- Internal Standard (IS) Stock (100 µg/mL): Accurately weigh and dissolve an appropriate amount of **Sodium trifluoroacetate-13C2** in ultrapure water to create a stock solution.
- Calibration Standard Stock (100 µg/mL): Prepare a stock solution of unlabeled sodium trifluoroacetate in the same manner.

3. Preparation of Working Solutions:

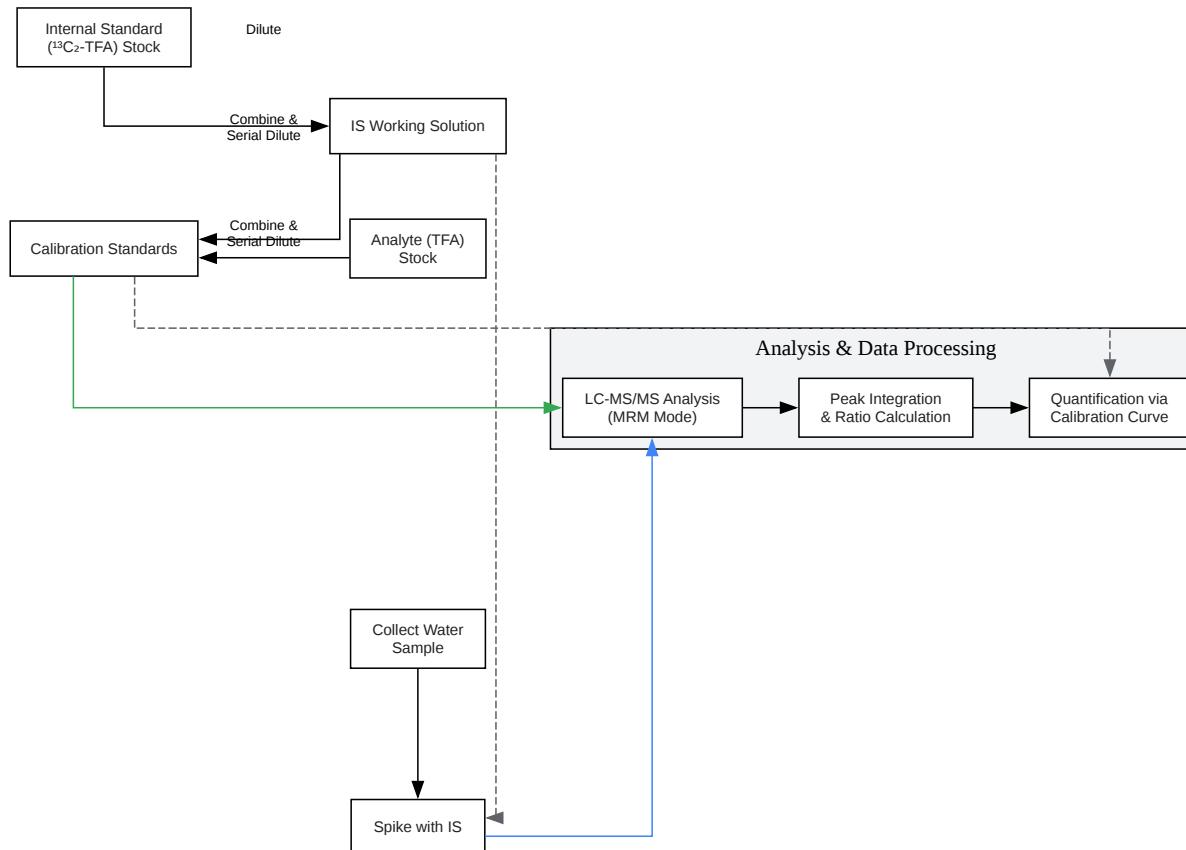
- IS Working Solution (e.g., 10 ng/mL): Serially dilute the IS stock solution with ultrapure water to the desired final concentration for spiking samples.
- Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the unlabeled stock solution and spiking each with the IS working solution to a constant concentration. Typical ranges might be from 0.1 ng/mL to 100 ng/mL.

4. Sample Preparation:

- Collect water samples in appropriate containers.
- For each sample, aliquot a specific volume (e.g., 1 mL) into a clean vial.
- Spike each sample aliquot with a precise volume of the IS working solution.
- Vortex briefly to ensure homogeneity.

5. LC-MS/MS Analysis:

- Chromatography: Use a suitable HPLC/UPLC system with a column designed for polar, anionic compounds (e.g., a mixed-mode or hydrophilic interaction chromatography column).
- Mobile Phase A: Water with a suitable buffer (e.g., ammonium acetate)


- Mobile Phase B: Methanol
- Gradient: A gradient elution program optimized to separate TFA from matrix interferences.
- Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- TFA (Analyte): Monitor the transition for the unlabeled compound (e.g., m/z 113 → 69).
- TFA-¹³C₂ (IS): Monitor the mass-shifted transition for the labeled standard (e.g., m/z 115 → 70).

6. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard in each sample and calibration standard.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.
- Determine the concentration of TFA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol described above.

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis of TFA using a $^{13}\text{C}_2$ -labeled internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Trifluoroacetate-13C2 | CymitQuimica [cymitquimica.com]
- 2. Trifluoroacetic acid-13C2 sodium | Isotope-Labeled Compounds | 1794767-05-7 | Invivochem [invivochem.com]
- 3. Trifluoroacetic acid (TFA), sodium salt ($\text{^{13}\text{C}^{18}\text{F}_3}$, 99%) 50 $\mu\text{g}/\text{mL}$ in methanol - Cambridge Isotope Laboratories, CLM-11046-1.2 [isotope.com]
- 4. Sodium Trifluoroacetate-13C2 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Carbon-13 - Wikipedia [en.wikipedia.org]
- 7. Isotope data for carbon-13 in the Periodic Table [periodictable.com]
- 8. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Atomic Data for Fluorine (F) [physics.nist.gov]
- 10. Sodium - Wikipedia [en.wikipedia.org]
- 11. Sodium | Na (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 13. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium trifluoroacetate-13C2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b586808#molecular-weight-of-sodium-trifluoroacetate-13c2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com